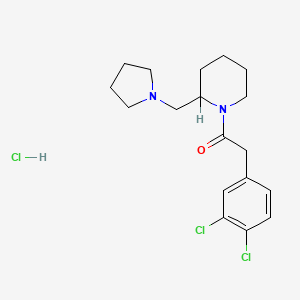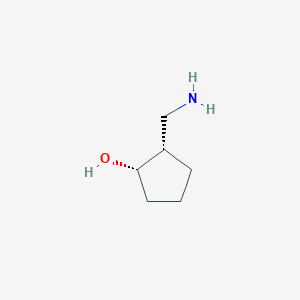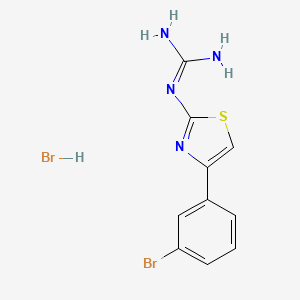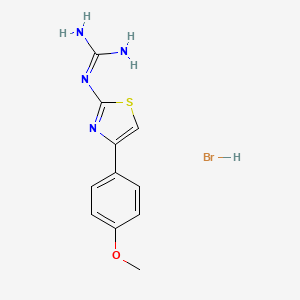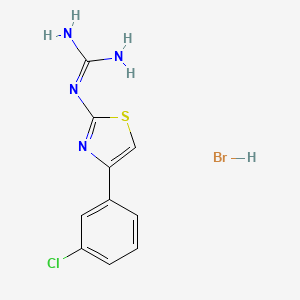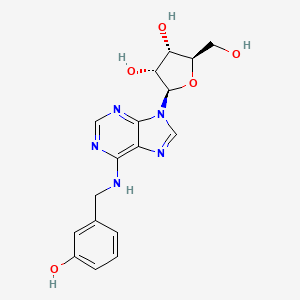
O-Acetyl Cefdinir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetyl Cefdinir, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₅N₅O₆S₂ and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Efficacy
Cefdinir has demonstrated good in vitro activity against many pathogens commonly causative in community-acquired infections, including respiratory tract and skin infections. Its efficacy extends to a wide range of mild-to-moderate infections, showcasing good coverage against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae (Perry & Scott, 2004). Cefdinir is stable to hydrolysis by commonly occurring plasmid-mediated beta-lactamases, retaining good activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis.
Pharmacokinetics and Drug Delivery Systems
The pharmacokinetics of Cefdinir allows for once- or twice-daily administration, with the drug distributing into various tissues and fluids effectively. Recent studies have focused on enhancing its dissolution rate and bioavailability through innovative drug delivery systems. For example, loading Cefdinir onto mesoporous silica has been shown to enhance drug dissolution and maintain the physical stability of its amorphous form, offering a promising method to improve its therapeutic efficacy (Raghad Al Nuss & H. E. Zein, 2021).
Novel Applications
Cefdinir's role extends beyond traditional antibacterial use, exploring its potential in treating pediatric neuropsychiatric disorders. A pilot randomized trial investigated the safety and efficacy of Cefdinir in reducing obsessive-compulsive and/or tic severity in children with new-onset symptoms, revealing notable, albeit nonstatistically significant, improvements in tic symptoms compared to a placebo group (Murphy et al., 2015). This indicates a potential neuroprotective aspect of beta-lactam antibiotics beyond their antimicrobial properties.
Wirkmechanismus
Target of Action
O-Acetyl Cefdinir, a derivative of the antibiotic Cefdinir , primarily targets bacterial cells, specifically their cell wall synthesis machinery . The primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
this compound operates by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This interference in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Pharmacokinetics
Cefdinir is orally administered, and its bioavailability ranges from 16% to 21%, which is dose-dependent . It has a protein binding capacity of 60% to 70%, and its elimination half-life is approximately 1.7 ± 0.6 hours . The drug is negligibly metabolized and is primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to cell lysis. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell death . This results in the effective treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria to resist β-lactam antibiotics, can affect the drug’s efficacy . Other factors such as pH, temperature, and the presence of other interacting substances can also potentially influence the action of this compound .
Biochemische Analyse
Biochemical Properties
O-Acetyl Cefdinir interacts with various enzymes and proteins in biochemical reactions. It is known to bind to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall . The binding of this compound to these proteins inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in bacterial cells.
Molecular Mechanism
The mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs) in the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . This mechanism involves enzyme inhibition and changes in gene expression in bacterial cells.
Temporal Effects in Laboratory Settings
The bactericidal effect of this compound is achieved by its binding to penicillin-binding proteins . It is bactericidal at concentrations slightly greater than or equal to the minimum inhibitory concentration (MIC) and demonstrates a notable postantibiotic effect, even against some Gram-negative organisms .
Transport and Distribution
It is known that Cefdinir, the parent compound, distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the periplasmic space of bacterial cells where it can interact with penicillin-binding proteins involved in cell wall synthesis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of O-Acetyl Cefdinir involves the acetylation of Cefdinir, which is a third-generation cephalosporin antibiotic. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions for several hours to ensure complete acetylation of the Cefdinir molecule.", "Starting Materials": [ "Cefdinir", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Step 1: Dissolve Cefdinir in pyridine or triethylamine and add acetic anhydride dropwise with stirring.", "Step 2: Heat the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture and add water to quench the reaction.", "Step 4: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
127770-93-8 |
Molekularformel |
C₁₆H₁₅N₅O₆S₂ |
Molekulargewicht |
437.45 |
Synonyme |
(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



